(E)-N-(2-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
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Description
(E)-N-(2-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O7 and its molecular weight is 393.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Studies on compounds with similar structural motifs to "(E)-N-(2-(((1-ethyl-2-oxoindolin-3-ylidene)amino)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide" emphasize the importance of synthesis and structural analysis. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, showcasing the role of hydrogen bonding in self-assembly processes and the antioxidant activity of these compounds (Chkirate et al., 2019). Such studies are crucial for understanding the chemical properties and potential applications of complex molecules.
Chemoselective Synthesis
The chemoselective synthesis of related compounds, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlights methodologies for modifying specific functional groups in complex molecules, which is critical for tailoring compounds for specific scientific or therapeutic applications (Magadum & Yadav, 2018).
Antimicrobial and Anticancer Activities
Research on indole derivatives, including synthesis and evaluation as antimicrobial agents, provides insights into the potential biological activities of structurally complex molecules. For example, certain indole derivatives have shown promising antibacterial and antifungal activities (Debnath & Ganguly, 2015). Additionally, novel anticancer agents targeting A549 and K562 cells have been developed, highlighting the therapeutic potential of complex molecules (Zhang et al., 2023).
Properties
IUPAC Name |
N-[2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)amino]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O7/c1-3-21-11-7-5-4-6-10(11)13(17(21)26)20-28-18-14(19-9(2)23)16(25)15(24)12(8-22)27-18/h4-7,12,14-16,18,22,24-25H,3,8H2,1-2H3,(H,19,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWSUUPJKORDH-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=NOC3C(C(C(C(O3)CO)O)O)NC(=O)C)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=N\OC3C(C(C(C(O3)CO)O)O)NC(=O)C)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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